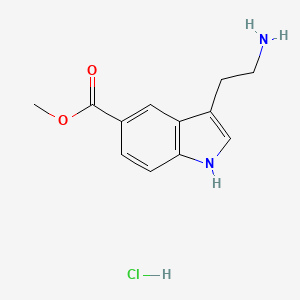

5-Carbomethoxytryptamine hydrochloride

Description

Overview of Tryptamine (B22526) Derivatives in Chemical Biology

Tryptamine and its derivatives are a class of monoamine alkaloids that feature an indole (B1671886) ring structure. This core structure is shared by the essential amino acid tryptophan, from which many tryptamines are biosynthetically derived. The tryptamine framework is the backbone for a multitude of biologically active compounds, including neurotransmitters and psychedelic drugs.

In the realm of chemical biology, tryptamine derivatives are indispensable. They serve as foundational scaffolds for the synthesis of a wide array of compounds with diverse biological activities. Many tryptamine derivatives are recognized as precursors for natural alkaloids and are frequently employed as chemical building blocks in the total synthesis of biologically significant and pharmaceutically important molecules. The endogenous neurotransmitters serotonin (B10506) (5-hydroxytryptamine) and melatonin (B1676174) (5-methoxy-N-acetyltryptamine) are prime examples of naturally occurring, vital tryptamine derivatives.

The scientific community has also synthesized numerous tryptamine derivatives to probe the structure and function of various receptors in the body, most notably the serotonin (5-HT) receptors. These synthetic analogues have been instrumental in developing treatments for a range of conditions, from migraines to psychiatric disorders, and have been investigated for their potential as antitumor agents. The development of bioproduction platforms has further expanded the ability to generate large libraries of tryptamine derivatives for high-throughput screening in drug discovery programs.

Significance of Indole Alkaloids in Chemical and Pharmacological Research

Indole alkaloids are a large and structurally diverse group of natural products characterized by the presence of an indole nucleus. This heterocyclic scaffold is a privileged structure in medicinal chemistry, bestowing upon these molecules a wide spectrum of potent pharmacological activities. nih.gov Found prominently in various plant families, indole alkaloids have been a rich source of lead compounds for drug development. nih.gov

The pharmacological significance of indole alkaloids is vast, with documented activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. nih.gov Some of the most well-known pharmaceuticals derived from indole alkaloids include the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the anti-arrhythmic agent ajmaline. nih.gov The basicity of the nitrogen atom within the indole ring system is thought to be a key contributor to the pronounced biological activity of these compounds. nih.gov

The indole moiety's resemblance to the neurotransmitter serotonin has made it a focal point in the search for new drugs targeting the central nervous system. An imbalance in serotonin levels is implicated in the pathophysiology of depression, and many antidepressant medications feature an indole structure. lookchem.com Consequently, both natural and synthetic indole alkaloids continue to be subjects of intense research to discover novel therapeutic agents.

Current Research Landscape and Underexplored Aspects of 5-Carbomethoxytryptamine Hydrochloride

This compound, with the chemical formula C12H15ClN2O2, is a member of the 5-substituted tryptamine family. Research into this specific subclass of tryptamines has revealed that the nature of the chemical group at the 5-position of the indole ring plays a critical role in determining the compound's binding affinity and selectivity for various serotonin (5-HT) receptor subtypes.

Studies on a range of 5-substituted tryptamines have demonstrated that this position is a key determinant of pharmacological activity. For instance, the closely related compound, 5-Carboxamidotryptamine (B1209777) (5-CT), is a potent, non-selective agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. guidetopharmacology.org This suggests that this compound, with its methyl ester group at the same position, is also likely to interact with these and other serotonin receptors. Research has shown that 5-substituted tryptamines, as a class, tend to exhibit high affinity for 5-HT1A receptors and low affinity for 5-HT2C receptors.

The primary research interest in this compound lies in its potential as a selective ligand for specific 5-HT receptor subtypes. The development of selective agonists and antagonists is crucial for dissecting the physiological roles of these receptors and for developing targeted therapies with fewer side effects. The table below illustrates the diverse functions associated with some of the key serotonin receptors that 5-substituted tryptamines are known to target.

| Receptor Subtype | Associated Functions & Pathologies |

| 5-HT1A | Anxiety, Depression, Thermoregulation |

| 5-HT1D | Migraine, Vasoconstriction |

| 5-HT2A | Learning, Memory, Psychedelic Effects |

| 5-HT2C | Appetite, Mood, Addiction |

| 5-HT7 | Circadian Rhythms, Learning, Mood |

Despite the foundational knowledge gleaned from related compounds, the research landscape for this compound itself remains significantly underexplored. There is a notable lack of publicly available, detailed pharmacological data, such as specific binding affinities (Ki values) and functional efficacies at a comprehensive panel of serotonin receptors. This information is critical to fully understand its potential as a research tool.

The underexplored aspects of this compound therefore represent a key area for future investigation. A thorough characterization of its receptor binding profile is a necessary first step. Subsequent studies could then explore its functional activity—whether it acts as an agonist, antagonist, or partial agonist at its target receptors. Such research would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of 5-substituted tryptamines.

Properties

IUPAC Name |

methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11;/h2-3,6-7,14H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHSOIWSRFNNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Pharmacology and Ligand Receptor Interactions of 5 Carbomethoxytryptamine Hydrochloride and Analogues

Serotonin (B10506) Receptor Systems (5-HT)

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. wikipedia.org These receptors are categorized into seven distinct classes, 5-HT1 through 5-HT7, based on their structural and pharmacological properties. wikipedia.org With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov This diversity in receptor subtypes allows for the complex and nuanced regulation of serotonin signaling throughout the central and peripheral nervous systems. wikipedia.org The study of how specific ligands, such as 5-Carbomethoxytryptamine hydrochloride and its analogues, interact with these receptors is fundamental to understanding their potential pharmacological effects.

In Vitro Binding Affinity Profiling

The 5-HT1A receptor is a subtype of serotonin receptor that is widely expressed in the brain and is implicated in the regulation of mood and anxiety. wikipedia.orgpsychopharmacologyinstitute.com It functions as a GPCR, coupled to Gi/o proteins, and its activation generally leads to neuronal hyperpolarization and a decrease in neuronal firing rate. wikipedia.orgnih.gov The affinity of ligands for the 5-HT1A receptor can be determined through radioligand binding assays, often using agonists like [3H]8-OH-DPAT or antagonists like [3H]p-MPPF. nih.gov Studies have shown that the 5-HT1A receptor can exist in high and low affinity states, and the ratio of these affinities can be indicative of a compound's intrinsic activity. nih.gov

While specific binding data for this compound at the 5-HT1A receptor is not available, the related compound 5-carboxamidotryptamine (B1209777) (5-CT) is known to be a potent 5-HT1A receptor agonist. nih.gov

Interactive Data Table: Binding Affinity of 5-carboxamidotryptamine at the 5-HT1A Receptor

| Compound | Receptor | Radioligand | Preparation | pKi | Ki (nM) |

| 5-carboxamidotryptamine | 5-HT1A | [3H]8-OH-DPAT | Rat Brain Homogenate | - | - |

The 5-HT2 receptor family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. nih.gov Both 5-HT2A and 5-HT2C receptors are GPCRs coupled to Gq/G11 proteins and are involved in a variety of central nervous system functions, including mood, cognition, and motor control. wikipedia.orgnih.gov The 5-HT2A receptor is a primary target for many psychedelic drugs and atypical antipsychotics. wikipedia.org The 5-HT2C receptor is also a target for several therapeutic agents and is known to regulate appetite and mood. nih.gov

Studies on the analogue 5-carboxamidotryptamine (5-CT) have shown that it can elicit cardiovascular responses mediated by 5-HT2 receptors in conscious rabbits. nih.gov This suggests that 5-CT, and potentially this compound, may have some affinity for 5-HT2A and/or 5-HT2C receptors, although it is considered a selective "5-HT1-like" receptor agonist. nih.gov

Interactive Data Table: Binding Affinity of 5-carboxamidotryptamine at 5-HT2A and 5-HT2C Receptors

| Compound | Receptor | Radioligand | Preparation | pKi | Ki (nM) |

| 5-carboxamidotryptamine | 5-HT2A | - | - | - | - |

| 5-carboxamidotryptamine | 5-HT2C | - | - | - | - |

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. nih.govnih.gov Activation of this receptor by serotonin leads to rapid neuronal depolarization. nih.gov The 5-HT3 receptor is a pentameric structure, and its binding site is located at the interface of adjacent subunits. nih.gov Antagonists of the 5-HT3 receptor are clinically used as antiemetics. researchgate.net

Research indicates that 5-carboxamidotryptamine (5-CT) can induce a bradycardia reflex that is mediated by 5-HT3 receptors, suggesting it has some affinity for this receptor subtype. nih.gov

Interactive Data Table: Binding Affinity of 5-carboxamidotryptamine at the 5-HT3 Receptor

| Compound | Receptor | Radioligand | Preparation | pA2 |

| 5-carboxamidotryptamine | 5-HT3 | - | Guinea pig ileum | - |

Note: While functional antagonism is observed, specific binding affinity values (pKi/Ki) for 5-carboxamidotryptamine at the 5-HT3 receptor were not found. The pA2 value, a measure of antagonist potency, for a related antagonist is mentioned in one study, but not for 5-CT itself. medchemexpress.com

The 5-HT7 receptor is one of the more recently identified serotonin receptor subtypes and is a GPCR positively coupled to adenylyl cyclase. nih.gov It is expressed in various brain regions and is implicated in the regulation of circadian rhythms, mood, and cognition. patsnap.com The analogue 5-carboxamidotryptamine (5-CT) has been shown to have a high affinity for the 5-HT7 receptor. nih.gov In fact, radiolabeled [3H]5-CT is used to selectively label 5-HT7 receptor recognition sites in rat brain homogenates. nih.gov

Saturation studies with [3H]5-CT in the presence of blockers for other sites revealed a high affinity for a homogenous population of 5-HT7 receptors. nih.gov

Interactive Data Table: Binding Affinity of 5-carboxamidotryptamine at the 5-HT7 Receptor

| Compound | Radioligand | Preparation | pKd | Bmax (fmol/mg protein) |

| 5-carboxamidotryptamine | [3H]5-CT | Whole rat brain homogenate | 8.78 ± 0.05 | 33.2 ± 0.7 |

This data is for [3H]5-carboxamidotryptamine itself acting as the radioligand. nih.gov

Functional Activity Assays

Functional assays are employed to determine the biological response elicited by a ligand upon binding to its receptor. These assays can measure various downstream effects, such as changes in second messenger levels (e.g., cAMP), ion channel activity, or cellular signaling cascades.

The functional activity of 5-carboxamidotryptamine (5-CT) has been characterized at several 5-HT receptors. It is known as a selective agonist at "5-HT1-like" receptors, which includes the 5-HT1A subtype. nih.gov In conscious rabbits, 5-CT elicits a bradycardia reflex, a response also seen with serotonin, which is antagonized by a 5-HT3 receptor antagonist, indicating functional activity at 5-HT3 receptors. nih.gov Furthermore, after autonomic blockade, 5-CT causes renal artery spasm that is antagonized by a 5-HT2-receptor antagonist, demonstrating functional activity at 5-HT2 receptors. nih.gov

At the 5-HT7 receptor, 5-CT acts as a potent agonist. nih.gov In canine stomach muscle strips, 5-CT induces relaxation, a response confirmed to be mediated by 5-HT7 receptors through antagonism by the selective 5-HT7 antagonist SB-269970. nih.gov The efficacy of 5-CT at the 5-HT7 receptor was found to vary across different regions of the stomach. nih.gov

In long-term diabetic rats, 5-carboxamidotryptamine has been shown to modulate parasympathetic neurotransmission through both 5-HT1A and 5-HT7 receptors. nih.gov

Interactive Data Table: Functional Activity of 5-carboxamidotryptamine

| Receptor | Assay Type | Tissue/Cell Line | Observed Effect |

| 5-HT1A | In vivo cardiovascular | Conscious rabbit | Bradycardia reflex |

| 5-HT2 | In vivo cardiovascular | Conscious rabbit | Renal artery spasm |

| 5-HT3 | In vivo cardiovascular | Conscious rabbit | Bradycardia reflex |

| 5-HT7 | Isotonic muscle relaxation | Canine stomach | Relaxation of muscle strips |

| 5-HT1A/5-HT7 | In vivo neurotransmission | Diabetic rat | Modulation of parasympathetic bradycardia |

Agonist and Antagonist Characterization (e.g., Calcium Mobilization Assays)

The characterization of compounds as agonists, partial agonists, or antagonists at G protein-coupled receptors (GPCRs) often involves functional assays that measure downstream signaling events. One such common method is the calcium mobilization assay. creative-bioarray.com This assay is particularly useful for GPCRs that couple to Gq or Gi proteins. creative-bioarray.com Activation of Gq-coupled receptors stimulates the phospholipase C pathway, leading to the production of inositol (B14025) triphosphate (IP3). creative-bioarray.com IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. creative-bioarray.com This increase in intracellular Ca2+ can be detected using fluorescent dyes or bioluminescent photoproteins. creative-bioarray.comnih.gov

The characterization of agonist and antagonist activity is crucial for understanding the functional profile of a compound. While 5-CT is predominantly an agonist at multiple 5-HT receptors, the nature of the C5 substitution (carboxamido vs. carbomethoxy) could potentially influence its interaction with the receptor and its functional activity.

Efficacy and Potency Determination

Efficacy refers to the maximal response a ligand can produce at a receptor, while potency is the concentration of the ligand required to produce a defined effect. These parameters are critical for characterizing the pharmacological activity of a compound. For 5-carboxamidotryptamine (5-CT), a close structural analogue of 5-carbomethoxytryptamine, extensive data on its efficacy and potency at various serotonin receptors are available.

5-CT is a potent and efficacious agonist at multiple 5-HT receptors. It is considered a non-selective full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.orgtocris.com Its high affinity and agonist activity, particularly at the 5-HT1A receptor, have made it a standard reference compound in pharmacological research. wikipedia.org Studies have also shown that 5-CT acts as an agonist at 5-HT2, 5-HT3, and 5-HT6 receptors, albeit with lower affinity. wikipedia.org

The potency of 5-CT has been demonstrated in various functional assays. For instance, in studies on dural plasma protein extravasation, 5-CT was shown to be potent, with an effective dose as low as 1 nmol/kg in mice. nih.gov In assays measuring adenylyl cyclase activity in guinea-pig hippocampus, 5-CT stimulates this pathway, with its effects being mediated by both 5-HT1A and 5-HT7 receptors. iiab.me

The following table summarizes the binding affinities (Ki) of 5-carboxamidotryptamine for various human serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 5-Carboxamidotryptamine at Human Serotonin Receptors

| Receptor | Ki (nM) |

| 5-HT1A | 1.3 |

| 5-HT1B | 3.1 |

| 5-HT1D | 2.5 |

| 5-HT2A | 501 |

| 5-HT2B | 126 |

| 5-HT2C | 2512 |

| 5-HT5A | 5.0 |

| 5-HT6 | 100 |

| 5-HT7 | 0.8 |

This data is compiled from various sources and represents the high-affinity agonist nature of 5-CT at several 5-HT receptors.

G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP Pathway)

Serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, these receptors undergo a conformational change that allows them to interact with and activate heterotrimeric G proteins. youtube.comkhanacademy.org This activation initiates a cascade of intracellular signaling events, often involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP), inositol triphosphate (IP3), and diacylglycerol (DAG). youtube.comyoutube.com

The specific G protein subtype to which a receptor couples determines the downstream signaling pathway. For instance, 5-HT1A receptors typically couple to Gi/o proteins. nih.gov Activation of the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. youtube.comnih.gov The cAMP-dependent pathway is a major signaling mechanism for many GPCRs, where cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to regulate cellular function. nih.govwikipedia.org

Studies on the recombinant 5-HT1A receptor have shown that its activation can lead to the inhibition of adenylyl cyclase. nih.gov The agonist 5-carboxamidotryptamine (5-CT) has been shown to cause a shift in the concentration-response curve of adenylyl cyclase inhibition, indicating its role in receptor desensitization. nih.gov Furthermore, research on guinea-pig hippocampal tissue demonstrated that 5-CT stimulates adenylyl cyclase activity through the combined action of 5-HT7 and 5-HT1A receptors. iiab.me Human 5-ht5A receptors have also been shown to functionally couple to coexpressed mammalian Gi and Go proteins. nih.gov This highlights the complexity of GPCR signaling, where a single compound can elicit different downstream effects depending on the receptor subtype and the cellular context.

Receptor Mutagenesis Studies to Elucidate Binding Determinants

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a receptor that are crucial for ligand binding and receptor activation. By systematically replacing individual amino acids and observing the effects on ligand affinity and efficacy, researchers can map the binding pocket and understand the molecular basis of ligand-receptor interactions.

For the 5-HT2A receptor, a key target for many tryptamines, mutagenesis studies have provided significant insights into the binding of psychedelic ligands. purdue.edu These studies have revealed that specific serine residues, S239 in transmembrane domain 5 (TM5) and S242 in TM5, along with asparagine N343 in TM6, are critical for the binding and activation by tryptamines. purdue.edu It is proposed that these residues form hydrogen bonds with the 5-position and the N(1)-position of the tryptamine (B22526) indole (B1671886) ring. purdue.edu

Furthermore, mutations in the third intracellular loop of the 5-HT2A receptor have been shown to induce constitutive activity, meaning the receptor is active even in the absence of an agonist. nih.gov This suggests that this region plays a critical role in maintaining the inactive conformation of the receptor. nih.gov Such studies are invaluable for understanding how tryptamine derivatives, likely including 5-carbomethoxytryptamine, orient themselves within the binding pocket and trigger the conformational changes necessary for receptor activation. A structural study has suggested that the Ser5x43 residue may be important for the selectivity of 5-CT across the serotonin receptor family. wikipedia.org

Allosteric Modulation and Biased Agonism Considerations

The classical view of receptor pharmacology focuses on orthosteric ligands that bind to the same site as the endogenous agonist. However, two concepts, allosteric modulation and biased agonism, have added new layers of complexity and therapeutic opportunity.

Allosteric modulation involves ligands that bind to a site on the receptor distinct from the orthosteric site. nih.govnih.gov These allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, and they can alter the affinity and/or efficacy of the orthosteric ligand. nih.govmonash.edu This offers the potential for more subtle and selective receptor modulation compared to traditional agonists or antagonists. monash.edu

Biased agonism describes the ability of different ligands, acting on the same receptor, to preferentially activate certain downstream signaling pathways over others. nih.govresearchgate.net A ligand might be "biased" towards G protein-dependent signaling or towards β-arrestin-mediated signaling, leading to distinct physiological outcomes. nih.gov This phenomenon suggests that ligands can stabilize unique receptor conformations that are linked to specific signaling cascades.

For tryptamine derivatives, both concepts are highly relevant. While direct evidence for allosteric modulation or biased agonism by 5-carbomethoxytryptamine is limited, studies on related compounds and receptor systems provide a framework for consideration. For example, research on 5-methoxytryptamines has explored how structural modifications influence signaling potency and efficacy at 5-HT1A and 5-HT2A receptors, hinting at the potential for biased signaling. nih.govnih.gov The development of biased agonists for serotonin receptors is an active area of research, with the goal of designing more specific therapeutics with fewer side effects. wikipedia.org

Opioid Receptor Systems

Mu Opioid Receptor Binding and Functional Activity (Mouse and Human Receptors)

The mu-opioid receptor (MOR) is a primary target for opioid analgesics and is involved in a range of physiological processes. youtube.comnih.gov Early pharmacological studies from the 1950s suggested a potential link between tryptamine and opioid systems, identifying "M-receptors" for tryptamine that could be blocked by morphine. nih.gov

However, contemporary research directly investigating the binding and functional activity of 5-carbomethoxytryptamine or its close analogue 5-carboxamidotryptamine at mu-opioid receptors is scarce. While extensive research has characterized the interaction of various opioids with MOR in both mouse and human tissues, similar dedicated studies for 5-substituted tryptamines like 5-carbomethoxytryptamine are not prominent in the current scientific literature. nih.gov

Modern drug discovery often involves screening compounds against a wide panel of receptors to identify potential off-target effects or novel therapeutic applications. Without such data for 5-carbomethoxytryptamine, its activity at mu-opioid receptors remains speculative. Future studies would be necessary to definitively determine if this compound has any significant binding affinity or functional efficacy at either mouse or human mu-opioid receptors.

General Mechanisms of Ligand-Receptor Interaction

The interaction between a ligand, such as this compound, and its target receptor is a dynamic and intricate process governed by fundamental principles of molecular recognition, conformational changes, and adaptive physiological responses. This section delves into the general mechanisms that underpin these interactions, providing a framework for understanding the pharmacological effects of 5-Carbomethoxytryptamine and its analogues at serotonin receptors.

Molecular Recognition Sites and Ligand-Binding Residues

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the serotonin receptors, occurs at a specific site known as the orthosteric binding pocket. This pocket is a highly conserved region nestled within the transmembrane (TM) helices of the receptor. nih.gov For serotonin receptors, this pocket is tailored to recognize the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT). nih.gov The affinity and selectivity of ligands like 5-Carbomethoxytryptamine are determined by the specific molecular interactions they form with the amino acid residues lining this pocket.

Several key residues are consistently implicated in the binding of tryptamine derivatives across various 5-HT receptor subtypes. A highly conserved aspartic acid (Asp) residue in the third transmembrane domain (TM3), such as Asp155 in the 5-HT2 receptor, is crucial. acnp.org This residue forms a salt bridge with the positively charged amine group of the tryptamine side chain, anchoring the ligand in the binding pocket. nih.gov Site-directed mutagenesis studies have confirmed that altering this aspartic acid residue leads to a significant loss of affinity for both agonists and antagonists. acnp.org

Hydrogen bonding also plays a pivotal role in ligand recognition. researchgate.net For instance, a threonine (Thr) residue in TM3 (T3.37) is highly conserved in most aminergic GPCRs and forms a hydrogen bond with the indole N-H group of 5-HT. nih.gov Mutating this residue to an alanine (B10760859) in 5-HT1B and 5-HT2B receptors has been shown to reduce the affinity for 5-HT by more than tenfold. nih.gov The 5-hydroxy group of serotonin and its analogues, or in the case of 5-Carbomethoxytryptamine, the carbomethoxy group at the 5-position, is also a critical point of interaction. In 5-HT2 receptors, serine residues in TM5, such as Ser239 and Ser242, can serve as hydrogen bond donors or acceptors for substituents at the 4 and 5 positions of the indole ring. acnp.org

Beyond the highly conserved orthosteric pocket, an "extended binding pocket" located closer to the extracellular loops contributes to the subtype selectivity of ligands. nih.govnih.gov The residues in this extended pocket are less conserved across the 5-HT receptor family. nih.gov The structural differences in this region, such as a 3-angstrom outward shift at the extracellular end of helix V in the 5-HT1B receptor compared to the 5-HT2B receptor, create a more open extended pocket, which can be exploited for the design of subtype-selective drugs. nih.gov The indole ring of tryptamines generally points towards residues on helix V. nih.gov The specific amino acids at these positions, which can be serine, alanine, or glycine (B1666218) depending on the receptor subtype, further fine-tune the binding affinity and selectivity. nih.gov

The table below summarizes key interacting residues in various serotonin receptor subtypes that are crucial for binding tryptamine-based ligands.

| Receptor Subtype | Transmembrane Domain | Key Residue(s) | Type of Interaction | Reference |

| 5-HT1A | TM II, TM VII | Asp82, Ser393, Asn396 | Agonist Binding | nih.gov |

| 5-HT1B | TM III, TM V | Asp (D3.32), Thr (T3.37), Ser212 (5.42), Ala216 (5.46) | Salt Bridge, Hydrogen Bond, Hydrophobic | nih.gov |

| 5-HT2A/2C | TM III, TM V | Asp155 (D3.32), Ser239, Ser242 | Salt Bridge, Hydrogen Bond | acnp.org |

| 5-HT5A | TM III, TM VI, TM VII | D121 (3.32), W (6.48), F (6.51), F (6.52), Y (7.43) | Salt Bridge, Hydrophobic | nih.gov |

Receptor Conformation and Dynamics upon Ligand Binding

The binding of an agonist ligand, such as 5-Carbomethoxytryptamine, to a serotonin receptor is not a simple lock-and-key event but rather a dynamic process that induces significant conformational changes in the receptor protein. These changes are essential for the activation of downstream signaling pathways. wikipedia.org Upon binding, the ligand stabilizes a specific active conformation of the receptor, which then allows it to interact with and activate intracellular G proteins. mdpi.com

The binding of a ligand initiates a cascade of structural rearrangements within the seven-transmembrane helical bundle of the receptor. nih.gov One of the most significant changes is an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which opens up a cavity for the G protein to bind. This movement is a hallmark of GPCR activation. The binding of agonists to the human 5-HT1B receptor, for example, results in a more open extended binding pocket due to an outward shift of the extracellular end of helix V. nih.gov

The extracellular loops of the receptor also play a role in ligand binding and receptor activation. In the 5-HT2A receptor, a flexible "lid" formed by extracellular loop 2 (ECL2) covers the ligand-binding pocket. wikipedia.org This lid can adopt different conformations depending on the bound ligand, contributing to the receptor's ability to recognize a diverse range of molecules. wikipedia.org

Different ligands can stabilize distinct receptor conformations, a concept known as "functional selectivity" or "biased agonism". wikipedia.orgguidetopharmacology.org This means that two different agonists binding to the same receptor can trigger different downstream signaling cascades. For instance, some ligands might preferentially activate the Gq/11 pathway, leading to the hydrolysis of phosphoinositides, while others might favor β-arrestin-mediated signaling. wikipedia.orgmdpi.com This phenomenon has significant implications for drug design, as it may be possible to develop ligands that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.

The interaction between the receptor and the G protein is also a dynamic process. The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the G protein into its α and βγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels. nih.gov

Receptor Upregulation and Downregulation Phenomena in Adaptation

The number and sensitivity of receptors on the cell surface are not static but are subject to regulatory processes, primarily upregulation (an increase in receptor number) and downregulation (a decrease in receptor number). researchgate.net These phenomena are crucial adaptive mechanisms that allow cells to adjust their responsiveness to varying levels of neurotransmitters or chronic drug exposure.

Prolonged or repeated exposure to an agonist, such as a tryptamine derivative, typically leads to receptor downregulation and desensitization. nih.gov This is a homeostatic mechanism to prevent overstimulation of the signaling pathway. For example, chronic administration of 5-HT2A receptor agonists results in the downregulation of these receptors. wikipedia.orgnih.gov This process often involves the internalization of the receptor from the cell surface into the interior of the cell. nih.gov

The molecular machinery for this internalization is complex and often involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for proteins called arrestins. The binding of β-arrestin to the receptor not only uncouples it from the G protein, leading to desensitization, but also targets the receptor for internalization via clathrin-coated pits in a dynamin-dependent manner. nih.govmdpi.com Once internalized, the receptors can either be recycled back to the cell membrane or targeted for degradation in lysosomes, resulting in a net loss of receptors from the cell surface (downregulation).

Conversely, a prolonged decrease in receptor stimulation, for instance, through the action of an antagonist or depletion of the endogenous agonist, can lead to receptor upregulation. researchgate.net This makes the cell more sensitive to the agonist. However, the regulation of serotonin receptors can be complex and sometimes paradoxical. For instance, some 5-HT2A receptor antagonists have also been shown to induce receptor downregulation. wikipedia.orgnih.gov

The table below outlines the general adaptive responses of key serotonin receptors to chronic ligand exposure.

| Receptor Subtype | Chronic Agonist Exposure | Chronic Antagonist Exposure | Primary Mechanism | Reference |

| 5-HT1A | Desensitization/Downregulation (variable reports) | Upregulation (in some conditions) | Desensitization of adenylyl cyclase inhibition | researchgate.netnih.govnih.gov |

| 5-HT2A | Downregulation/Desensitization | Downregulation (by some antagonists) | Receptor internalization (clathrin/dynamin-dependent) | wikipedia.orgnih.govnih.gov |

| 5-HT2C | Downregulation (by some antagonists) | Upregulation (denervation supersensitivity) | Changes in phosphoinositide hydrolysis | nih.gov |

These adaptive changes in receptor number and sensitivity are thought to underlie the therapeutic effects, as well as the development of tolerance, to various drugs that target the serotonergic system. researchgate.net

Preclinical Pharmacological Evaluation and Mechanistic Studies

In Vitro Pharmacological Models

Cell-Based Assays for Receptor Activation and Downstream Signaling

The in vitro pharmacological profile of 5-Carbomethoxytryptamine hydrochloride has been investigated through various cell-based assays to determine its interaction with serotonin (B10506) receptors and the subsequent downstream signaling pathways. These assays are crucial for understanding the compound's mechanism of action at a molecular level.

Serotonin (5-HT) receptors are a primary target for tryptamine (B22526) derivatives. Functional characterization of compounds like this compound often involves assays that measure their ability to activate these receptors. nih.gov Techniques such as monitoring G protein recruitment and activation, inositol (B14025) phosphate (B84403) accumulation, and calcium (Ca2+) mobilization are commonly employed to assess the canonical G protein signaling pathway initiated by receptor activation. nih.gov Furthermore, non-canonical G protein signaling, like the release of arachidonic acid, and the recruitment of β-arrestin are also important parameters to consider for a comprehensive understanding of a compound's functional selectivity. nih.gov

The diverse family of 5-HT receptors, with fourteen identified subtypes, necessitates the use of specific cell lines expressing individual receptor subtypes to delineate the compound's receptor activation profile. nih.gov The tissue-specific expression of these receptors contributes to the varied physiological and behavioral responses observed upon their activation. nih.gov By utilizing a panel of cell-based assays, researchers can determine the potency and efficacy of this compound at different 5-HT receptor subtypes, providing a detailed picture of its receptor interaction profile.

Enzyme Interaction Assays in Cellular Systems

In Vivo Preclinical Models (Animal Studies for Behavioral and Physiological Effects)

Neurochemical Studies in Rodents

Preclinical studies involving this compound have explored its effects on neurochemistry in rodent models. These investigations are critical for understanding how the compound modulates neurotransmitter systems in a living organism. While specific neurochemical data for this compound is not detailed in the provided search results, the general approach for similar tryptamine derivatives involves techniques like in vivo microdialysis to measure changes in extracellular levels of neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in various brain regions.

Assessment of Specific Behavioral Endpoints (e.g., Novel Object Recognition)

The behavioral effects of this compound have been assessed in rodent models using specific behavioral paradigms. One such paradigm is the novel object recognition (NOR) test, which is used to evaluate learning and memory. The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. The performance in this test can be indicative of a compound's impact on cognitive functions.

Physiological Parameters in Animal Models (e.g., Stress-Induced Hyperthermia)

The physiological effects of this compound have been examined in animal models by measuring parameters such as stress-induced hyperthermia (SIH). SIH is a physiological response to stress that results in a transient increase in body temperature. The modulation of this response by a compound can provide insights into its effects on the central nervous system and its potential to modulate stress responses.

Preclinical Studies on Metabolic Pathway Modulation (e.g., Tryptophan Metabolism in Ruminants)

The investigation into the modulation of metabolic pathways by tryptophan derivatives has provided significant insights, particularly within the context of ruminant physiology. While research specifically on this compound is not available in this context, extensive studies have been conducted on its structural and metabolic precursor, 5-Hydroxytryptophan (5-HTP). These studies offer a valuable proxy for understanding the potential effects of related compounds on tryptophan metabolism in ruminants such as sheep.

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several bioactive molecules, including serotonin (5-hydroxytryptamine, 5-HT) and melatonin (B1676174). drugbank.com In mammals, the majority of ingested tryptophan is metabolized through the kynurenine (B1673888) pathway, with a smaller fraction entering the serotonin pathway. nih.govmdpi.commdpi.com The modulation of these pathways by exogenous compounds like 5-HTP can have significant physiological effects.

Recent research has demonstrated that dietary supplementation with 5-HTP can enhance the growth performance of sheep by improving ruminal functions and antioxidant capacity. nih.govnih.gov An in vivo study involving short-tailed Han sheep showed that supplementation with 8 mg/kg of 5-HTP led to improved rumen fermentation efficiency and a beneficial alteration of the microbial composition. nih.govnih.gov This suggests an increased involvement in the tryptophan metabolic pathway, highlighting the potential of 5-HTP as a functional feed additive in ruminant production. nih.govnih.gov

The effects of 5-HTP are not limited to the rumen. Studies have shown that 5-HTP can be absorbed and influence systemic metabolic processes. For instance, perfusion of 5-HTP in the intestinal tract and blood of sheep has been found to significantly increase melatonin levels and antioxidant capacity in various tissues. frontiersin.org Furthermore, supplementation with rumen-protected L-tryptophan has been shown to improve the intestinal barrier function in ruminants. mdpi.com

The following tables present detailed findings from preclinical studies on the effects of 5-HTP on various parameters related to rumen fermentation and growth performance in sheep.

Table 1: Effects of in vitro 5-HTP Supplementation on Rumen Fermentation Parameters

| Parameter | Control | 5-HTP Supplementation | Significance |

| Dry Matter Digestibility (DMD) | Lower | Higher | Significant |

| pH | Higher | Lower | Significant |

| Ammonia-Nitrogen (NH3-N) | Higher | Lower | Significant |

| Acetic Acid | Lower | Higher | Significant |

| Propionic Acid | Lower | Higher | Significant |

| Total Volatile Fatty Acids (TVFA) | Lower | Higher | Significant |

| Data derived from in vitro studies on sheep rumen fluid. nih.govnih.gov |

Table 2: Effects of in vivo 5-HTP Supplementation on Rumen Microbial Diversity in Sheep

| Diversity Index | Control Group | 5-HTP Supplemented Group | Effect |

| Chao1 | Lower | Higher | Altered |

| Shannon | Lower | Higher | Altered |

| Simpson | Lower | Higher | Altered |

| Based on an in vivo study in sheep supplemented with 8 mg/kg of 5-HTP. nih.govnih.gov |

Table 3: Summary of Preclinical Findings on 5-HTP in Ruminants

| Study Type | Animal Model | Key Findings | Reference |

| in vitro | Sheep Rumen Fluid | 5-HTP supplementation significantly affected DMD, pH, NH3-N, and VFA concentrations. | nih.govnih.gov |

| in vivo | Sheep | Dietary 5-HTP (8 mg/kg) improved rumen fermentation, microbial composition, and growth performance. | nih.govnih.gov |

| in vivo | Sheep | Intestinal and blood perfusion of 5-HTP increased melatonin levels and tissue antioxidant capacity. | frontiersin.org |

| in vivo | Lactating Dairy Cows | 5-HTP supplementation enhanced milk yield and plasma levels of growth hormone, prolactin, and insulin. | frontiersin.org |

| in vivo | Holstein Steers | Intragastric infusion of 5-HTP increased serum 5-HT content. | frontiersin.org |

Metabolic Pathways and Enzyme Interactions Preclinical Focus

Identification of Metabolic Transformations and Metabolites

Based on the metabolism of related tryptamines, 5-Carbomethoxytryptamine is predicted to undergo several key metabolic transformations. The primary routes of metabolism for tryptamines include oxidative deamination of the ethylamine (B1201723) side chain, hydroxylation of the indole (B1671886) ring, and, for substituted tryptamines, modification of the substituents. frontiersin.orgnih.govresearchgate.net

A unique and highly probable metabolic pathway for 5-Carbomethoxytryptamine is the hydrolysis of its methyl ester group at the 5-position. This reaction would be catalyzed by carboxylesterase enzymes, which are known to hydrolyze C-O ester linkages. nih.gov This transformation would yield the corresponding carboxylic acid, 5-Carboxytryptamine, a significant metabolite.

Other predicted metabolic transformations, consistent with the broader tryptamine (B22526) class, include:

Oxidative Deamination: The ethylamine side chain is susceptible to metabolism by monoamine oxidase (MAO), leading to an unstable aldehyde intermediate, which is then rapidly converted to the corresponding indole-3-acetic acid derivative. frontiersin.org

Hydroxylation: Cytochrome P450 (CYP) enzymes may catalyze the hydroxylation of the indole nucleus, potentially at the 6-position, a common site of oxidation for other 5-substituted tryptamines. researchgate.net

N-Oxidation: The terminal nitrogen of the ethylamine side chain can be oxidized to form an N-oxide metabolite. frontiersin.org

Conjugation: Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. researchgate.netmdpi.com

Table 1: Predicted Metabolic Transformations and Resulting Metabolites of 5-Carbomethoxytryptamine

| Transformation | Enzyme Family | Predicted Metabolite |

|---|---|---|

| Ester Hydrolysis | Carboxylesterases | 5-Carboxytryptamine |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 5-Carbomethoxy-indole-3-acetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | 5-Carbomethoxy-indole-3-acetic acid |

| Ring Hydroxylation | Cytochrome P450 (CYP) | 6-Hydroxy-5-carbomethoxytryptamine |

| N-Oxidation | Cytochrome P450 (CYP) / FMO | 5-Carbomethoxytryptamine-N-oxide |

| Glucuronidation | UGTs | 6-Hydroxy-5-carbomethoxytryptamine-glucuronide |

Role of Cytochrome P450 (CYP) Enzymes in Metabolism

While monoamine oxidase is the primary enzyme in the metabolism of many tryptamines, the Cytochrome P450 (CYP) superfamily also plays a significant, albeit often secondary, role. nih.govtandfonline.com These enzymes are primarily responsible for oxidative metabolism, including hydroxylation, N-oxidation, and demethylation of various tryptamine analogues. nih.govresearchgate.net

Preclinical in vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2D6 as a key isozyme in the metabolism of several tryptamines. nih.govnih.gov For instance, CYP2D6 is responsible for the O-demethylation of the potent hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) into its active metabolite, bufotenine. nih.govresearchgate.net It also metabolizes N,N-dimethyltryptamine (DMT), likely through hydroxylation on the indole core, forming various oxygenated metabolites. nih.gov

Tryptamine and its derivatives have been shown to interact with CYP enzymes as both substrates and inhibitors. Tryptamine itself acts as a competitive inhibitor of CYP2D6. nih.gov Studies on a range of tryptamine-derived new psychoactive substances demonstrated that nearly all tested compounds inhibited CYP2D6 activity, with some showing potency comparable to clinically relevant inhibitors like paroxetine and quinidine. core.ac.uk Several tryptamines also showed inhibitory activity against CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A. core.ac.uk

The metabolism of tryptamines can be significantly altered by the presence of enzyme inhibitors. For example, inhibiting MAO-A with compounds like harmaline shifts the metabolism of 5-MeO-DMT and DMT away from deamination and increases its reliance on CYP2D6-mediated pathways. nih.govresearchgate.net This can lead to prolonged exposure to the parent drug and its CYP-derived metabolites. researchgate.net No specific enzyme induction studies for 5-Carbomethoxytryptamine hydrochloride have been reported.

Table 2: Summary of In Vitro CYP Inhibition by Tryptamine Analogues

| Tryptamine Class | Target CYP Isozyme(s) | Potency/Comparison | Reference |

|---|---|---|---|

| Tryptamine | CYP2D6 | Competitive inhibition (Ki = 44.6 µM) | nih.gov |

| Diallyl Tryptamines (DALTs) | CYP2D6, CYP1A2 | Inhibition similar to paroxetine, quinidine, and fluvoxamine | core.ac.uk |

| Alpha-methyl Tryptamines (AMTs) | CYP1A2, CYP2A6 | Inhibition comparable to amiodarone and tranylcypromine | core.ac.uk |

Non-CYP Enzyme Involvement in Metabolism

Non-CYP enzymes are critical to the metabolic fate of tryptamines.

Monoamine Oxidases (MAO): MAO, particularly the MAO-A isoform, is the principal enzyme responsible for the primary inactivation pathway for tryptamine and its analogues: oxidative deamination. frontiersin.orgnih.gov This process converts the ethylamine side chain into an aldehyde, which is subsequently oxidized to a carboxylic acid. frontiersin.orgnih.gov For 5-methoxytryptamine (B125070), MAO-A is responsible for its oxidative deamination. nih.gov

Carboxylesterases: Given the methyl ester at the 5-position, carboxylesterases are predicted to play a pivotal role in the metabolism of 5-Carbomethoxytryptamine. These hydrolase enzymes catalyze the conversion of the ester to its corresponding carboxylic acid (5-Carboxytryptamine), a common metabolic reaction for ester-containing xenobiotics. nih.govbioivt.com

Aldehyde Dehydrogenase (ALDH)/Aldehyde Reductase (AR): The indole-3-acetaldehyde intermediate produced by MAO is a substrate for both ALDH and AR. ALDH oxidizes the aldehyde to the corresponding carboxylic acid (e.g., indole-3-acetic acid), while AR can reduce it to an alcohol (e.g., tryptophol). nih.gov

Uridine Diphosphate Glucuronosyltransferases (UGTs): These are key Phase II enzymes that conjugate hydroxylated metabolites with glucuronic acid, forming more polar glucuronides that are readily excreted. mdpi.comtechnologynetworks.com This pathway would be relevant for any hydroxylated metabolites of 5-Carbomethoxytryptamine.

Analysis of Metabolic Pathways Related to Tryptamine Metabolism

The metabolic pathways of tryptamines are well-characterized and serve as a blueprint for predicting the fate of this compound.

Primary Inactivation (MAO-mediated): The most significant pathway for simple tryptamines is oxidative deamination by MAO-A. frontiersin.org This rapidly converts the parent compound to an inactive aldehyde intermediate. This intermediate is then typically oxidized by ALDH to an indole-acetic acid derivative, which is the major metabolite of compounds like DMT. frontiersin.orgresearchgate.net

Oxidative Metabolism (CYP-mediated): In parallel, but often to a lesser extent, CYP enzymes can act on the tryptamine structure. For 5-substituted analogues like 5-MeO-DMT, this can involve O-demethylation (via CYP2D6) to form an active metabolite. nih.gov For DMT, it involves hydroxylation at various positions on the indole ring. nih.gov For 5-Carbomethoxytryptamine, the analogous reaction would be hydroxylation, likely at the C6 position.

Hydrolysis (Esterase-mediated): A key pathway specific to 5-Carbomethoxytryptamine would be the hydrolysis of the ester moiety by carboxylesterases to form 5-carboxytryptamine. nih.gov This metabolite could then undergo its own subsequent metabolism via MAO or CYP enzymes.

Phase II Conjugation: Any metabolites containing a hydroxyl group, either from initial hydroxylation or from demethylation of a methoxy (B1213986) group in analogues, are susceptible to conjugation with glucuronic acid or sulfate by UGTs and SULTs, respectively. mdpi.com These conjugated products are highly water-soluble and readily eliminated in urine.

Preclinical Metabolic Fate of this compound Analogues

The preclinical metabolic fate of this compound can be reliably inferred from extensive studies on its close structural analogues, particularly 5-MeO-DMT and DMT.

In rats administered 5-MeO-DMT, the major urinary metabolite identified was 5-methoxyindoleacetic acid (5-MIAA), the product of the MAO-deamination pathway. nih.gov Other significant metabolites included the O-demethylated product bufotenine and its glucuronide conjugate, highlighting the role of CYP2D6 and subsequent Phase II metabolism. nih.gov

Studies with DMT in vitro show that it is rapidly metabolized by MAO-A to indole-3-acetic acid (IAA). frontiersin.orgtandfonline.com A secondary pathway involves CYP2D6, which produces mono-, di-, and tri-hydroxylated metabolites on the indole core. nih.gov

Based on these analogues, the predicted metabolic fate of 5-Carbomethoxytryptamine would involve a multi-pronged process:

A portion of the compound will likely be rapidly metabolized by non-CYP enzymes. Carboxylesterases will hydrolyze the methyl ester to 5-carboxytryptamine. nih.gov Concurrently, MAO-A will deaminate the side chain to produce 5-carbomethoxy-indole-3-acetic acid.

A smaller fraction is expected to be metabolized by CYP enzymes, primarily CYP2D6, leading to hydroxylated derivatives such as 6-hydroxy-5-carbomethoxytryptamine.

These primary metabolites, particularly the hydroxylated ones, would then be conjugated (e.g., glucuronidated) before being excreted. The carboxylic acid metabolites are also readily excreted.

Analytical Chemistry and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Carbomethoxytryptamine hydrochloride. These techniques probe the molecule's interaction with electromagnetic radiation, providing a fingerprint that is unique to its atomic and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed structural map can be constructed.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between 7 and 8 ppm, with their specific shifts and splitting patterns dictated by their position and coupling to neighboring protons. The protons of the ethylamine (B1201723) side chain would resonate further upfield. The methylene group adjacent to the indole ring and the methylene group adjacent to the amino group would each produce a characteristic signal, likely appearing as triplets due to spin-spin coupling with each other. The protons of the methyl group of the carbomethoxy functional group would appear as a singlet, typically in the range of 3.5-4.0 ppm.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group would be expected to have a chemical shift in the downfield region, typically around 170 ppm. The aromatic carbons of the indole ring would resonate in the range of 110-140 ppm. The carbons of the ethylamine side chain and the methyl group of the ester would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Carbomethoxytryptamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole NH | ~8.1 | - |

| Aromatic CHs | 7.0 - 8.0 | 110 - 140 |

| -CH₂- (indole side) | ~3.0 | ~25 |

| -CH₂- (amino side) | ~3.1 | ~40 |

| -OCH₃ | ~3.9 | ~52 |

| C=O | - | ~168 |

| Quaternary Indole Cs | - | 125 - 138 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS/MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures, as well as for identifying its metabolites.

In mass spectrometry, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For 5-Carbomethoxytryptamine, a key fragmentation would likely involve the cleavage of the ethylamine side chain, resulting in a prominent fragment ion corresponding to the indole-3-acetic acid methyl ester moiety. Another characteristic fragmentation would be the loss of the carbomethoxy group.

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Carbomethoxytryptamine

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 219.113 | Protonated molecular ion |

| [M-CH₃O]⁺ | 188.081 | Loss of methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | 160.076 | Loss of carbomethoxy group |

| [C₉H₈NO]⁺ | 146.060 | Cleavage of the ethylamine side chain |

| [C₈H₇N]⁺ | 117.058 | Indole fragment |

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A typical HPLC method for the analysis of tryptamine (B22526) derivatives, which could be adapted for this compound, would utilize a reversed-phase column (e.g., C18). japsonline.com

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). proquest.comgoogle.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities. proquest.com Detection is commonly performed using a UV detector, as the indole ring of tryptamines exhibits strong UV absorbance. google.com

Table 3: Typical HPLC Parameters for Tryptamine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, faster analysis times, and increased sensitivity. proquest.com UPLC methods are particularly well-suited for the analysis of complex samples and for high-throughput screening.

Similar to HPLC, a reversed-phase C18 column is commonly used for the separation of tryptamines. nih.gov The mobile phases are also comparable, often consisting of an acidified aqueous solution and an organic modifier. nih.gov The significantly higher pressure capabilities of UPLC systems allow for faster flow rates and steeper gradients, leading to rapid separations. proquest.com

Table 4: Typical UPLC Parameters for Tryptamine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV-Vis and/or Mass Spectrometry |

| Column Temperature | 40 °C |

Advanced Techniques for Metabolite Profiling and Identification

Understanding the metabolic fate of this compound is crucial for comprehending its biological activity. In vitro metabolism studies using liver microsomes or hepatocytes are commonly employed to identify potential metabolites. mdpi.com These studies simulate the enzymatic reactions that occur in the liver.

The primary metabolic pathways for tryptamine derivatives typically involve hydroxylation of the indole ring, N-dealkylation of the side chain, and subsequent conjugation reactions such as glucuronidation and sulfation. mdpi.com For 5-Carbomethoxytryptamine, it is plausible that hydrolysis of the methyl ester to the corresponding carboxylic acid (5-carboxytryptamine) would be a significant metabolic step.

The identification of these metabolites heavily relies on LC-MS/MS and UPLC-MS/MS techniques. By comparing the mass spectra and retention times of the parent compound with those of the metabolites formed in the in vitro systems, the structures of the metabolites can be proposed. High-resolution mass spectrometry is particularly valuable in this context, as it allows for the determination of the elemental composition of the metabolites, aiding in their structural elucidation.

Table 5: Potential Metabolic Transformations of 5-Carbomethoxytryptamine

| Metabolic Reaction | Potential Metabolite |

| Ester Hydrolysis | 5-Carboxytryptamine |

| Indole Hydroxylation | Hydroxy-5-carbomethoxytryptamine |

| N-Acetylation | N-Acetyl-5-carbomethoxytryptamine |

| Glucuronidation | 5-Carbomethoxytryptamine-glucuronide |

| Sulfation | 5-Carbomethoxytryptamine-sulfate |

Future Directions in 5 Carbomethoxytryptamine Hydrochloride Research

Exploration of Novel Receptor Targets Beyond Known Serotonergic and Opioidergic Systems

While the tryptamine (B22526) scaffold suggests a primary affinity for serotonin (B10506) (5-HT) receptors, the future of 5-Carbomethoxytryptamine hydrochloride research will likely involve a broader screening against a wide array of receptor systems. The complex pharmacology of many psychoactive compounds reveals that their unique effects often arise from interactions with multiple, sometimes unexpected, receptor targets.

Moreover, the potential for this compound to act on lesser-known or orphan receptors should not be overlooked. Advances in receptor biology and screening technologies now make it feasible to test compounds against a wider range of targets, potentially uncovering novel mechanisms of action and therapeutic indications.

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of tryptamine derivatives is a well-established area of organic chemistry, but there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research in this area will likely focus on developing greener synthetic routes to this compound. This could involve the use of more environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot or flow-chemistry processes to reduce waste and improve yield.

For example, traditional methods for tryptamine synthesis can involve multiple steps and the use of hazardous reagents. Novel synthetic strategies could explore enzymatic catalysis or chemo-enzymatic approaches to introduce specific functional groups with high selectivity and under milder reaction conditions. The synthesis of novel tryptamine derivatives has been demonstrated through various methods, including the reaction of tryptamine with potassium cyanate (B1221674) followed by reaction with chloral (B1216628) hydrate (B1144303) to produce ureido derivatives. nih.gov Another approach involves taking 5-hydroxytryptamine hydrochloride as a raw material and preparing the final product through acetylation and methylation reactions, which has been shown to be a shorter synthetic route. google.com These examples of synthetic diversification for similar compounds suggest that more streamlined and sustainable methods for producing this compound are achievable.

Furthermore, the development of modular synthetic routes would allow for the rapid generation of a library of related compounds, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

Deeper Elucidation of Ligand-Receptor Dynamics and Allosteric Mechanisms

Understanding how a ligand binds to its receptor and initiates a signaling cascade is fundamental to drug design. Future research on this compound will undoubtedly delve deeper into the molecular intricacies of its interactions with target receptors. This goes beyond simply measuring binding affinity and includes studying the kinetics of binding (on- and off-rates) and the specific conformational changes induced in the receptor upon binding.

A particularly important area of future investigation is the potential for allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can fine-tune the receptor's response to its endogenous ligand. nih.gov There is a growing interest in developing allosteric modulators as they can offer greater receptor subtype selectivity and a more nuanced pharmacological effect compared to traditional agonists or antagonists. nih.gov Research could explore whether this compound itself acts as an allosteric modulator at certain receptors or if its activity can be allosterically modulated by other compounds. nih.gov Such studies would employ advanced techniques like radioligand binding assays, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) to probe the dynamic nature of the ligand-receptor complex.

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Preclinical Studies

To gain a comprehensive understanding of the biological effects of this compound, future preclinical studies will need to move beyond single-endpoint measurements and embrace a systems-level approach. The integration of "omics" technologies, such as proteomics and metabolomics, will be crucial in this regard.

Proteomics can be used to identify changes in protein expression and post-translational modifications in cells or tissues exposed to the compound. This can provide valuable insights into the signaling pathways that are activated or inhibited and can help to identify potential biomarkers of drug response or toxicity.

Advanced Computational Pharmacology and De Novo Drug Design Applications

Computational approaches are becoming increasingly integral to all stages of drug discovery and development. In the context of this compound, advanced computational pharmacology can be used to predict its binding mode at various receptors, to understand the structural basis for its activity, and to identify potential off-target interactions. nih.gov Molecular dynamics simulations, for example, can provide a dynamic picture of how the ligand interacts with its receptor over time, revealing key residues involved in binding and activation. nih.gov

Furthermore, the principles of de novo drug design can be applied to create novel molecules based on the 5-Carbomethoxytryptamine scaffold. nih.gov By using computational algorithms, it is possible to design new compounds with optimized properties, such as increased receptor selectivity, improved metabolic stability, or novel pharmacological profiles. These in silico designed compounds can then be synthesized and tested, creating a powerful feedback loop between computational prediction and experimental validation. This approach has the potential to accelerate the discovery of new therapeutic agents derived from the 5-Carbomethoxytryptamine template.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-Carbomethoxytryptamine hydrochloride to ensure chemical stability?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Stability is maintained for ≥2 years under these conditions. For laboratory use, aliquot the compound to avoid repeated freeze-thaw cycles, which may compromise integrity. Always use gloves and work in a fume hood to minimize inhalation or skin contact, as per safety guidelines .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (to verify the indole ring and carbomethoxy group) and mass spectrometry (to confirm molecular weight and fragmentation patterns). Cross-reference spectral data with batch-specific certificates of analysis (COA) provided by suppliers, which include UV-Vis and HPLC purity profiles .

Q. What first-aid measures are critical for accidental exposure during experiments?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin contact : Wash thoroughly with soap and water for 15 minutes.

- Eye exposure : Rinse with water for 20 minutes and consult an ophthalmologist.

- Ingestion : Do not induce vomiting; administer activated charcoal if advised by a poison control center. Document exposure details for safety audits .

Advanced Research Questions

Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?

- Methodological Answer :

- Reaction optimization : Use catalytic hydrogenation or reductive amination for tryptamine backbone formation, monitoring pH and temperature to minimize side products.

- Purification : Employ gradient HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase to isolate the hydrochloride salt. Validate purity via melting point analysis (expected range: 246–248°C) and elemental analysis .

Q. What strategies address contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Assay validation : Compare results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor affinity (e.g., serotonin 5-HT7 receptor interactions).

- Batch variability : Test multiple synthesis lots for impurities using LC-MS; correlate variations in bioactivity with trace contaminants like unreacted precursors .

Q. How can analytical methods be validated for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.

- Instrumentation : Validate sensitivity via limit of detection (LOD < 0.1 ng/mL) and limit of quantification (LOQ < 0.5 ng/mL) using GC-EI-MS or HPLC-electrospray-MS. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What experimental designs mitigate ecological risks when disposing of this compound waste?

- Methodological Answer :

- Toxicity screening : Perform acute aquatic toxicity tests using Daphnia magna or algal models to assess EC50 values.

- Waste treatment : Neutralize acidic waste with sodium bicarbonate before incineration. Avoid landfill disposal due to moderate water hazard potential (Class 2) .

Methodological Best Practices

-

Data interpretation : Use tools like spectral databases and cheminformatics software to resolve structural ambiguities in mass spectra or NMR peaks .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Ethical compliance : Ensure all studies adhere to institutional biosafety protocols and international guidelines (e.g., OECD test protocols for ecotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.